molecular formula C15H16ClNO2S2 B2715734 1-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)methanesulfonamide CAS No. 1235229-12-5

1-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)methanesulfonamide

Cat. No.: B2715734
CAS No.: 1235229-12-5
M. Wt: 341.87
InChI Key: YTJHLTPETLEZIY-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)methanesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a synthetic intermediate or a potential lead structure. This N-substituted sulfonamide derivative incorporates key pharmacophores, including a chlorophenyl group and a thiophene methyl moiety, which are commonly found in compounds investigated for various biological activities . Sulfonamide-based compounds are a well-established class in pharmaceutical research, often explored for their ability to interact with a range of enzymatic targets . The specific research applications and biological profile of this compound are currently under investigation in scientific studies. Researchers are encouraged to utilize this high-purity compound to explore its potential in areas such as assay development and structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S2/c16-15-4-2-1-3-13(15)11-21(18,19)17(14-5-6-14)9-12-7-8-20-10-12/h1-4,7-8,10,14H,5-6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJHLTPETLEZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)S(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable sulfonyl chloride reacts with an amine derivative. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the sulfonamide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Industrial methods may also employ continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may target the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a potential therapeutic agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and inferred properties of 1-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)methanesulfonamide with compounds from the provided evidence and related sulfonamide/sulfonate derivatives:

Compound Name Molecular Formula Key Substituents Predicted logP Solubility (mg/mL)* Key Features
Target Compound C₁₆H₁₇ClN₂O₂S₂ 2-chlorophenyl, cyclopropyl, thiophene 3.5 0.15 High lipophilicity due to aryl/heteroaryl groups; steric effects from cyclopropane
1-(2-Chlorophenyl)ethanone () C₈H₇ClO 2-chlorophenyl, ketone 2.1 1.2 Simpler structure with polar ketone group; lower molecular weight
Ethyl S-2-diethylaminoethyl ethylphosphonothiolate () C₉H₂₂NO₂PS Diethylaminoethyl, phosphonothiolate 1.8 5.6 High solubility due to ionizable amine; distinct phosphonothiolate backbone
1H-isochromen-3-yl trifluoromethanesulfonate () C₁₀H₇F₃O₃S Trifluoromethanesulfonate, isochromenyl 2.8 0.8 Electron-withdrawing trifluoromethyl group; enhanced hydrolytic stability

Notes:

  • Lipophilicity: The target compound’s higher logP (3.5) compared to 1-(2-chlorophenyl)ethanone (2.1) reflects the contribution of nonpolar thiophene and cyclopropyl groups.
  • Solubility: The low solubility of the target compound (0.15 mg/mL) contrasts with phosphonothiolate derivatives (5.6 mg/mL), likely due to reduced polarity.
  • Structural Analysis: SHELX programs, widely used for crystallography, may aid in resolving the target compound’s conformation if crystallized.

Research Findings and Implications

  • Substituent Effects: The 2-chlorophenyl group, present in both the target compound and 1-(2-chlorophenyl)ethanone, may enhance receptor binding in biological systems.
  • Thiophene vs.
  • Cyclopropane Rigidity: The cyclopropyl group may restrict rotational freedom, a feature absent in the more flexible diethylaminoethyl chain of the phosphonothiolate analog.

Limitations: Direct pharmacological or thermodynamic data for the target compound are absent in the provided evidence. Further studies using techniques like X-ray crystallography (via SHELX) or solubility assays are needed to validate predictions.

Biological Activity

1-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)methanesulfonamide is a complex organic compound that has garnered attention due to its unique molecular structure and potential biological activities. This compound features a chlorophenyl group , a cyclopropyl group , and a thiophen-3-ylmethyl group attached to a methanesulfonamide core . The distinctive arrangement of these functional groups suggests various possible interactions with biological targets, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C15H16ClN2O2S2
  • Molecular Weight : 341.87 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various pathogens in vitro, suggesting potential applications in treating infections .

Anticancer Activity

In studies evaluating the anticancer potential of related compounds, significant antiproliferative effects have been observed. For example, sulfonamide derivatives were tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer), demonstrating dose-dependent inhibition of cell viability . The mechanism often involves the induction of apoptosis, as evidenced by increased levels of cleaved PARP, a marker for programmed cell death.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameUnique Features
1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamideLacks the thiophen-3-ylmethyl group
N-cyclopropyl-N-(thiophen-3-ylmethyl)methanesulfonamideLacks the chlorophenyl group
This compound Contains both chlorophenyl and thiophen-3-ylmethyl groups, enhancing reactivity and biological activity

The presence of both the chlorophenyl and thiophen-3-ylmethyl groups in this compound is believed to contribute significantly to its enhanced biological activity compared to its analogs.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Sulfonamide Bond : A suitable sulfonyl chloride reacts with an amine derivative under basic conditions (e.g., triethylamine).
  • Purification : The product is purified through recrystallization or chromatography to achieve high purity.

Case Studies

Several studies have focused on evaluating the biological activity of compounds in this class:

  • Anticancer Study : A study demonstrated that certain sulfonamide derivatives could inhibit cell growth in various cancer cell lines, indicating potential therapeutic applications .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to specific targets, providing insights into their mechanism of action and guiding further design efforts.

Q & A

Q. What are the common synthetic routes for 1-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)methanesulfonamide?

The synthesis typically involves sequential functionalization of the sulfonamide core. Key steps include:

  • Sulfonylation : Reacting methanesulfonyl chloride with a substituted amine precursor under basic conditions (e.g., triethylamine in dichloromethane) .
  • Cyclopropane and Thiophene Incorporation : Introducing the cyclopropyl and thiophen-3-ylmethyl groups via nucleophilic substitution or reductive amination. For example, coupling cyclopropylamine with a thiophene-containing aldehyde followed by sodium borohydride reduction .
  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is standard.

Q. How is the compound characterized structurally?

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refinement. For example, bond angles and torsional strains in the sulfonamide and thiophene moieties can be resolved with high-resolution data .
  • Spectroscopy :
    • NMR : 1^1H NMR (CDCl3_3) typically shows distinct signals for the cyclopropyl group (δ 0.5–1.2 ppm) and thiophene protons (δ 6.8–7.5 ppm). 13^{13}C NMR confirms sulfonamide connectivity (δ 45–55 ppm for N-bound carbons) .
    • MS : ESI-MS often exhibits [M+H]+^+ peaks with fragmentation patterns indicating cleavage at the sulfonamide S–N bond .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting vs. crystallography) be resolved?

Discrepancies between solution-state NMR and solid-state crystallography often arise from dynamic effects (e.g., rotational barriers in the sulfonamide group). Strategies include:

  • VT-NMR : Variable-temperature NMR to probe conformational exchange (e.g., coalescence of split signals at elevated temperatures) .
  • DFT Calculations : Comparing computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate proposed conformers .
  • Complementary Techniques : Pairing NOESY (for proximity data) with X-ray results to reconcile spatial arrangements .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

Key issues and solutions:

  • Steric Hindrance : The bulky cyclopropyl and thiophen-3-ylmethyl groups reduce nucleophilic attack efficiency. Microwave-assisted synthesis (e.g., 100°C, 30 min) improves kinetics .
  • Byproduct Formation : Competing N-alkylation can occur. Using bulky bases (e.g., DBU) or low-temperature (−20°C) conditions suppresses side reactions .
  • Scale-Up Limitations : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purification .

Q. How can computational modeling predict biological activity?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., kinase enzymes). The sulfonamide’s sulfonyl group often interacts with catalytic lysine residues .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing Cl on the phenyl ring) with activity trends. Hammett σ values for the 2-chlorophenyl group (σ ≈ 0.76) suggest enhanced electrophilicity at the sulfonamide sulfur .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC50_{50} vs. EC50_{50}). Normalize data using reference inhibitors (e.g., PK11195 for receptor-binding assays) .
  • Solubility Effects : Poor aqueous solubility may artifactually reduce apparent activity. Use DMSO stock solutions with ≤0.1% final concentration to avoid cytotoxicity .

Methodological Tables

Q. Table 1. Comparative Reactivity of Sulfonamide Derivatives

DerivativeReaction ConditionYield (%)Reference
Parent CompoundNaBH4_4, THF, 0°C72
N-Methyl AnalogLiAlH4_4, Et2_2O65
Thiophene-Free AnalogPd/C, H2_2, MeOH58

Q. Table 2. Key Crystallographic Parameters

ParameterValueMethod
Space GroupP21_1/cSHELXL
R-Factor (%)3.2
Torsional Angle (S–N–C–C)112.5°

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